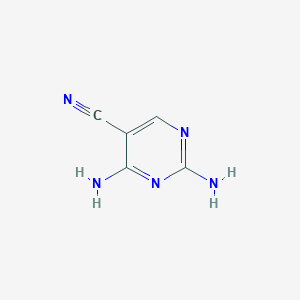

2,4-Diaminopyrimidine-5-carbonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135235. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4-diaminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQCQCQLDTRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300179 | |

| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16462-27-4 | |

| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16462-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016462274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16462-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Diaminopyrimidine-5-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminopyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of this compound. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is an organic compound featuring a pyrimidine ring substituted with two amino groups and a nitrile group.[1] It is typically a solid at room temperature and serves as a crucial building block in the synthesis of various biologically active molecules.[1] The presence of amino and cyano groups imparts significant reactivity and electronic properties to the molecule.[1]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 16462-27-4 | [1][2][3][4] |

| Molecular Formula | C₅H₅N₅ | [1][3][4] |

| Molecular Weight | 135.13 g/mol | [3][4][5] |

| Appearance | Yellow or off-white solid | [3] |

| Purity | ≥ 95% | [3][6] |

| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [3][4] |

| SMILES | C1=C(C(=NC(=N1)N)N)C#N | [1][2][4] |

| InChI Key | OYUQCQCQLDTRHQ-UHFFFAOYSA-N | [1][2] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are detailed below.

| Spectrum Type | Peak Assignments | Reference(s) |

| Infrared (IR) | 3480 cm⁻¹ (υNH), 3080 cm⁻¹ (υCH), 2188 cm⁻¹ (υC≡N) | [7] |

| ¹H NMR | δ 8.05 ppm (singlet, 1H, aromatic proton), δ 6.9 ppm (singlet, 4H, NH₂) | [7] |

| ¹³C NMR | δ 167.2 & 166.6 ppm (C2 & C4), δ 161.3 ppm (C6), δ 117.0 ppm (C≡N), δ 83.0 ppm (C5) | [7] |

| Mass Spectrometry | m/z Top Peak: 135 | [2] |

Synthesis and Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various methods, often involving multi-component reactions. A general approach is the Biginelli-inspired reaction.

General Synthesis Workflow

The diagram below illustrates a common three-component synthesis strategy for the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold. This method involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[8]

Caption: General workflow for the three-component synthesis of pyrimidine-5-carbonitriles.

Example Experimental Protocol: Solid-Phase Synthesis

A reported method for synthesizing this compound involves solid-phase synthesis, which offers advantages in purification.[7]

-

Resin Loading: The initial starting materials are loaded onto a solid polymer support.

-

Reaction Steps: The pyrimidine ring is constructed on the solid support through a series of chemical reactions.

-

Cleavage: The final product, this compound, is cleaved from the polymer support. This is typically achieved using a solution of 90% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

-

Isolation: The spent polymer support is removed by filtration.

-

Purification: The solvent is evaporated from the filtrate, and the resulting crude product is further purified by recrystallization from a suitable solvent, such as methanol, to yield the final compound.[7]

-

Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as IR, NMR, and HRMS.[7]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis due to its multiple reactive sites.[1] The amino groups can act as nucleophiles, while the pyrimidine ring and nitrile group can undergo various transformations.

Chemical Reactivity

-

Nucleophilic Substitution: The amino groups are reactive and can participate in nucleophilic substitution and condensation reactions.[1]

-

Derivative Formation: The core structure allows for modifications to enhance biological activity, making it a valuable building block in medicinal chemistry.[3] For instance, derivatives have been synthesized as N-(2-amino-5-cyanopyrimidin-4-yl)benzamides.[9]

Applications in Medicinal Chemistry

This compound and its derivatives are of significant interest in drug discovery and development.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.[3]

-

Enzyme Inhibition: The 2,4-diaminopyrimidine scaffold is a recognized pharmacophore that can mimic the adenine portion of ATP, enabling it to act as an inhibitor for various protein kinases.[10]

-

Anticancer Activity: Derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing promise in anticancer research.[9][11][12] It has also been shown to induce apoptosis in cervical cancer cells.[4]

-

DHFR Inhibition: The "non-classical" antifolate drug design often incorporates the 2,4-diaminopyrimidine core to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[13][14]

-

Other Biological Activities: It is a potent inhibitor of bacterial enzymes such as d-alanine:glyoxylate aminotransferase (dAGAT) and d-alanine:pyruvate aminotransferase (dAPAT).[4]

Mechanism of Action: Enzyme Inhibition

The 2,4-diaminopyrimidine core is a privileged scaffold for designing enzyme inhibitors, particularly for kinases and dihydrofolate reductase (DHFR). The amino groups at positions 2 and 4 are crucial for forming hydrogen bonds within the enzyme's active site.

The diagram below illustrates the conceptual mechanism of DHFR inhibition by a 2,4-diaminopyrimidine-based inhibitor.

Caption: Inhibition of DHFR by a 2,4-diaminopyrimidine derivative via competitive binding.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 16462-27-4 | FD21495 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. endotherm-lsm.com [endotherm-lsm.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 10. benchchem.com [benchchem.com]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile (CAS 16462-27-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-diaminopyrimidine-5-carbonitrile (CAS 16462-27-4), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, biological activity, and its role as a key scaffold for the development of targeted therapeutic agents.

Core Physicochemical Properties

This compound is a yellow or off-white solid organic compound. Its structure features a pyrimidine ring with two amino groups at positions 2 and 4, and a nitrile group at position 5.[1][2] This substitution pattern makes it a valuable building block in the synthesis of various biologically active molecules.[2][3]

| Property | Value | Source |

| CAS Number | 16462-27-4 | [4] |

| Molecular Formula | C₅H₅N₅ | [4] |

| Molecular Weight | 135.13 g/mol | [4] |

| Appearance | Yellow or off-white solid | [1] |

| Melting Point | 318 °C (decomposes) | |

| Boiling Point | 498.2 ± 55.0 °C (Predicted) | |

| Solubility | Slightly soluble in DMF (heated) and DMSO | |

| pKa | 3.93 ± 0.10 (Predicted) | |

| Storage | Store at 2-8°C in a dark, dry place | [1] |

Synthesis and Experimental Protocols

The synthesis of the 2,4-diaminopyrimidine core typically involves the condensation of a three-carbon precursor with guanidine. While specific multi-step syntheses are employed for its derivatives, a fundamental approach to the pyrimidine ring system is illustrated below.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol for Synthesis of a 2,4-Diaminopyrimidine Derivative

The following protocol is a representative example for the synthesis of a 2,4-diaminopyrimidine derivative, adapted from procedures for similar compounds.

Materials:

-

α-cyanoketone

-

Aldehyde

-

Guanidine derivative

-

Solvent (e.g., ethanol, DMF)

-

Catalyst (if required)

Procedure:

-

Dissolve the α-cyanoketone, aldehyde, and guanidine derivative in the chosen solvent in a reaction flask.

-

The reaction can be performed using conventional heating under reflux or via microwave irradiation to reduce reaction times.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.

-

If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to obtain the pure 2,4-diaminopyrimidine derivative.

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for a range of biological activities, most notably as anticancer agents.[3] The core structure serves as a scaffold for the design of inhibitors targeting key enzymes involved in cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant area of research has focused on derivatives of this compound as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell growth, proliferation, and survival.[1][4] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.[4]

Small molecule inhibitors, such as those derived from the this compound scaffold, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1] By binding to the ATP-binding site, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades.[1]

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Other Biological Targets

Derivatives of the 2,4-diaminopyrimidine scaffold have also been investigated as inhibitors of other kinases, including:

-

c-Jun N-terminal Kinase (JNK): Implicated in fibrotic liver disorders.

-

MAP kinase-activated protein kinase 2 (MK2): Plays a role in inflammatory responses.[8]

-

Casein Kinase 1 Epsilon (CK1ε): A target in cancer therapy.[9]

Anticancer Activity Data

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives | Breast (MCF-7), Cervical (C33A), Oral (KB), Prostate (DU-145) | Potent to moderate activity | [5] |

| Pyrimidine-5-carbonitrile derivatives | Hepatocellular carcinoma (HepG2) | 3.56 - excellent activity | [10] |

| Pyrimidine-5-carbonitrile derivatives | Non-small cell lung cancer (A549) | 5.85 - excellent activity | [10] |

| Pyrimidine-5-carbonitrile derivatives | Breast cancer (MCF-7) | 7.68 - excellent activity | [10] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell growth.

Experimental Protocol for In Vitro Anticancer Activity Screening

The following is a generalized protocol for assessing the cytotoxic activity of compounds like this compound derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT or SRB assay reagents

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., doxorubicin or erlotinib). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 hours).

-

Cell Viability Assay (e.g., MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of bioactive molecules.[3] Its applications span several therapeutic areas and also extend to agrochemicals.

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of pharmaceuticals, particularly those targeting cancer and bacterial infections.[3]

-

Agrochemicals: This compound is used in the formulation of herbicides and fungicides, contributing to crop protection.[3]

-

Biochemical Research: It is employed in studies related to nucleic acid metabolism, which aids in understanding genetic processes and identifying potential therapeutic targets.[3]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives with potent biological activities. The focus on its derivatives as kinase inhibitors, particularly against EGFR, highlights its potential in the development of targeted cancer therapies. Further research into the synthesis of novel derivatives and the exploration of their mechanisms of action will continue to be a promising area of investigation.

References

- 1. ClinPGx [clinpgx.org]

- 2. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 6. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Core Structure of Innovation: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a pivotal heterocyclic compound that serves as a versatile scaffold in the design and synthesis of a multitude of biologically active molecules. Its inherent structural features, including the diaminopyrimidine core and the electron-withdrawing nitrile group, make it a privileged starting material in medicinal chemistry. This technical guide provides an in-depth overview of the structure, synthesis, and biological significance of this compound, with a focus on its role in the development of targeted therapeutics, particularly as an inhibitor of key enzymes in cancer and infectious diseases.

Core Structure and Properties

This compound is an organic compound with the chemical formula C₅H₅N₅.[1] Its structure is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a nitrile group at position 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 2,4-Diamino-5-cyanopyrimidine | --INVALID-LINK-- |

| CAS Number | 16462-27-4 | --INVALID-LINK-- |

| Molecular Formula | C₅H₅N₅ | [1] |

| Molecular Weight | 135.13 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow crystalline powder | - |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) | - |

Synthesis of the Core Structure

The most common and efficient method for the synthesis of this compound involves the condensation of malononitrile with guanidine. This reaction proceeds via a cyclization mechanism to form the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

Malononitrile

-

Guanidine hydrochloride or Guanidine carbonate

-

Sodium ethoxide or other suitable base

-

Ethanol

-

Water

-

Hydrochloric acid (for neutralization if using guanidine hydrochloride)

-

Sodium acetate (optional, as a buffer)

Procedure:

-

Preparation of Guanidine Free Base (if using guanidine hydrochloride):

-

Dissolve guanidine hydrochloride in a minimal amount of water.

-

Add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) to precipitate guanidine free base.

-

Filter and wash the precipitate with cold water, then dry under vacuum.

-

Alternatively, the free base can be generated in situ.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add guanidine (either as the free base or generated in situ from its salt).

-

Slowly add a solution of malononitrile in ethanol to the reaction mixture with continuous stirring.

-

-

Reaction Conditions:

-

The reaction mixture is typically heated to reflux for a period of 2 to 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in hot water.

-

The solution is then neutralized with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Applications in Drug Development

The this compound scaffold is a key pharmacophore in a variety of therapeutic agents, primarily due to its ability to mimic the purine core of nucleotides and interact with the active sites of various enzymes.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of this compound have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Table 2: In Vitro Activity of this compound Derivatives as EGFR Inhibitors

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | A549 (Lung Cancer) | 0.045 | --INVALID-LINK-- |

| Derivative B | MCF-7 (Breast Cancer) | 0.082 | --INVALID-LINK-- |

| Derivative C | HCT-116 (Colon Cancer) | 0.12 | --INVALID-LINK-- |

| Erlotinib (Reference) | A549 | 0.02 | --INVALID-LINK-- |

Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine moiety is a classic structural motif found in inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway that is crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a key target for both anticancer and antimicrobial agents.

Table 3: In Vitro Activity of 2,4-Diaminopyrimidine Derivatives as DHFR Inhibitors

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| Trimethoprim | Escherichia coli | 0.005 | --INVALID-LINK-- |

| Pyrimethamine | Plasmodium falciparum | 0.0005 | --INVALID-LINK-- |

| Derivative X | Human | 0.02 | --INVALID-LINK-- |

| Derivative Y | Mycobacterium tuberculosis | 0.15 | --INVALID-LINK-- |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion

This compound represents a cornerstone in the development of targeted therapies. Its straightforward synthesis and versatile chemical reactivity allow for the generation of diverse libraries of compounds with potent inhibitory activities against key enzymes implicated in cancer and infectious diseases. The data presented in this guide underscore the significance of this scaffold and provide a foundation for further research and development in the pursuit of novel and effective therapeutic agents. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to facilitate the work of researchers in this exciting and impactful field.

References

An In-depth Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-diaminopyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides experimental protocols for its use and evaluation, and illustrates its role in relevant biological pathways.

Core Compound Properties

This compound is a versatile scaffold used in the synthesis of various bioactive molecules.[1][2] Its structure, featuring multiple hydrogen bond donors and acceptors, makes it a valuable building block for developing targeted therapies, particularly in oncology.

Physicochemical and Identification Data

The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 135.13 g/mol | [3] |

| Molecular Formula | C₅H₅N₅ | [4][3] |

| CAS Number | 16462-27-4 | [4] |

| Appearance | Yellow or off-white solid | |

| Purity | ≥95% | |

| Storage Conditions | 2°C - 8°C | [3] |

| Melting Point | Data not available. The related compound, 2,4-diaminopyrimidine, has a melting point of 143-147 °C. | [5][6] |

| Solubility | Specific quantitative data in common solvents such as water, DMSO, and ethanol are not readily available in the literature. Experimental determination is recommended. | |

| SMILES | C1=C(C(=NC(=N1)N)N)C#N | |

| InChIKey | OYUQCQCQLDTRHQ-UHFFFAOYSA-N | [7] |

Biological Significance and Therapeutic Potential

The 2,4-diaminopyrimidine core is a key pharmacophore in a variety of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several protein kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 7 (CDK7).[8]

As an EGFR Inhibitor

Derivatives of this compound have shown potential as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[8] Overactivity of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

As a CDK7 Inhibitor

CDK7 is a dual-function kinase that acts as a CDK-activating kinase (CAK) to regulate the cell cycle and is a component of the transcription factor TFIIH, controlling gene expression. Inhibiting CDK7 can thus simultaneously halt cell cycle progression and disrupt the transcription of key oncogenes, making it an attractive anti-cancer strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound and its derivatives.

Synthetic Workflow

While a direct, single-step synthesis is not well-documented, a common strategy for producing functionalized 2,4-diaminopyrimidine cores involves a multi-step process starting from a readily available pyrimidine precursor. The following diagram outlines a representative workflow for creating derivatives.[9]

Detailed Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate) This protocol is adapted from a published procedure for a key intermediate.[9]

-

Reaction Setup: To 9 mL of phosphorus oxychloride (POCl₃), add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine.

-

Heating: Stir the mixture at 97 °C for 17 hours.

-

Quenching: Slowly and carefully add the reaction solution to ice water.

-

Hydrolysis: Stir the aqueous solution at 90 °C for 1 hour.

-

Neutralization: Adjust the pH of the solution to 8 using a sodium hydroxide (NaOH) solution.

-

Extraction: Extract the product with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro EGFR Kinase Assay (Luminescent)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

-

Reagent Preparation: Thaw all reagents (kinase buffer, EGFR enzyme, substrate, ATP, ADP-Glo™ reagents) on ice. Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle control.

-

Add 2 µL of EGFR enzyme solution.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. toku-e.com [toku-e.com]

- 3. This compound | 16462-27-4 | FD21495 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 2,4-ジアミノピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 7. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile and Its Derivatives in Drug Discovery

This technical guide provides a comprehensive overview of 2,4-diaminopyrimidine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We delve into its chemical identity, synthesis protocols, and its significant role as a privileged structure in the design of targeted therapies, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Synonyms

This compound is a foundational building block in the synthesis of a wide array of biologically active molecules. Its chemical structure, characterized by a pyrimidine ring with two amino groups and a nitrile substituent, offers multiple points for chemical modification, making it a versatile starting material for creating diverse chemical libraries.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 16462-27-4[1][2][3][4][5] |

| Molecular Formula | C₅H₅N₅[1][3][4][5] |

| Molecular Weight | 135.13 g/mol [4][5] |

| PubChem CID | 282115[2][5] |

This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 2: Synonyms for this compound

| Synonym |

| 2,4-Diamino-5-cyanopyrimidine[1][3][4][5] |

| 2,4-Diamino-5-pyrimidinecarbonitrile[1][3] |

| 5-Pyrimidinecarbonitrile, 2,4-diamino-[1][3] |

| NSC 135235[3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented, with various methods reported in the literature. A common approach involves the condensation of a β-alkoxyacrylonitrile or a cyanaldehyde acetal with guanidine.[6]

General Synthesis of Pyrimidine-5-carbonitrile Derivatives

A one-pot synthesis method for pyrimidine-5-carbonitrile derivatives involves the reaction of a substituted benzaldehyde, malononitrile, and urea or thiourea in the presence of a catalyst like ammonium chloride under solvent-free conditions.[7]

Experimental Protocol:

-

A mixture of the substituted benzaldehyde (2 mmol/L), malononitrile (2 mmol/L), urea (3 mmol/L), and ammonium chloride (0.8 mmol/L) is placed in a round-bottom flask.[7]

-

The reaction mixture is heated in an oil bath at 110 °C with stirring for approximately 4 hours.[7]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice to precipitate the solid product.[7]

-

The crude product is filtered, washed with cold water, and recrystallized from a mixture of ethyl acetate and n-hexane (1:3 ratio) to yield the purified product.[7]

Spectroscopic Characterization

The synthesized compounds are typically characterized by various spectroscopic methods to confirm their structure.

Table 3: Spectroscopic Data for this compound

| Technique | Observed Peaks | Reference |

| IR (KBr, cm⁻¹) | 3480 (νNH), 3080 (νCH), 2188 (νC≡N) | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.05 (s, 1H, aromatic), 6.9 (s, 4H, NH₂) | [1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 167.2 (C2 & C4), 166.6 (C2 & C4), 161.3 (C6), 117.0 (C≡N), 83.0 (C5) | [1] |

| Mass Spec (m/z) | 135 (Top Peak) | [5] |

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.

Anticancer Activity as EGFR Inhibitors

Several studies have synthesized and evaluated derivatives of this compound as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] Some of these novel compounds have shown potent cytotoxic activity against various human cancer cell lines.[3][4] For instance, certain pyrimidine-5-carbonitrile derivatives exhibited excellent activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range.[8]

Table 4: In Vitro Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 10b | HepG2 | 3.56 | [8] |

| A549 | 5.85 | [8] | |

| MCF-7 | 7.68 | [8] | |

| Erlotinib (Reference) | HepG2 | 0.87 | [8] |

| A549 | 1.12 | [8] | |

| MCF-7 | 5.27 | [8] |

The mechanism of action for these compounds often involves inducing apoptosis and causing cell cycle arrest, typically at the G2/M phase.[8]

Dual EGFR/COX-2 and PI3K/mTOR Inhibition

Further research has explored the development of pyrimidine-5-carbonitrile derivatives as dual inhibitors, targeting multiple signaling pathways involved in cancer progression. Novel series of these compounds have been designed and synthesized as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), as well as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[9][10]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

Other Kinase Targets

The versatility of the 2,4-diaminopyrimidine scaffold has led to its exploration as an inhibitor for a multitude of other kinases implicated in disease. These include, but are not limited to, p21-activated kinase 4 (PAK4), c-Jun N-terminal kinase (JNK), Sky kinase, and MAP-kinase-activated kinase 2 (MK2).[11][12][13][14]

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors based on the this compound core typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their amenability to chemical modification and their ability to target a wide range of biologically relevant molecules, particularly protein kinases, have established them as a cornerstone in the development of novel therapeutics. The extensive research into their synthesis, biological activity, and mechanism of action continues to pave the way for new and improved treatments for cancer and other diseases. This guide provides a foundational understanding for researchers looking to explore the potential of this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 5. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrimidine core, decorated with two amino groups and a cyano moiety, provides a unique spatial arrangement of hydrogen bond donors and acceptors, making it a privileged scaffold for interacting with various biological targets. This technical guide delves into the discovery and history of this compound, its physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its role in modulating key signaling pathways.

Discovery and Historical Context

While a singular, seminal publication marking the initial discovery of this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the broader exploration of diaminopyrimidines in the mid-20th century. Research into this class of compounds was significantly spurred by the work of George H. Hitchings and his team in the late 1940s, who synthesized numerous pyrimidine and purine analogs as potential nucleic acid antagonists.[1] This foundational research led to the discovery of important drugs like pyrimethamine and trimethoprim, establishing the 2,4-diaminopyrimidine core as a critical pharmacophore.[1]

The synthesis of 2,4-diaminopyrimidines was a subject of investigation in the preceding years, with patents such as the one from 1947 describing general methods for their preparation, often starting from 2-amino-4-halopyrimidines.[2] The introduction of the 5-cyano group likely arose from the need for versatile intermediates in the synthesis of more complex molecules, where the nitrile could serve as a synthetic handle for further chemical transformations. Today, this compound is recognized as a key building block in the development of various bioactive molecules, including antiviral and anticancer agents.[3]

Physicochemical and Spectral Data

The structural and physical properties of this compound are crucial for its application in synthesis and drug design. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₅N₅ | --INVALID-LINK-- |

| Molecular Weight | 135.13 g/mol | --INVALID-LINK-- |

| CAS Number | 16462-27-4 | --INVALID-LINK-- |

| Appearance | Yellow or off-white solid | --INVALID-LINK-- |

| Melting Point | >300 °C (decomposes) | (Typical value) |

| Solubility | Soluble in DMSO | (General observation) |

| ¹H NMR (DMSO-d₆, ppm) | δ ~6.9 (s, 4H, NH₂), δ ~8.05 (s, 1H, Ar-H) | --INVALID-LINK-- |

| ¹³C NMR (DMSO-d₆, ppm) | δ ~83.0 (C5), δ ~117.0 (C≡N), δ ~161.3 (C6), δ ~166.6 & 167.2 (C2 & C4) | --INVALID-LINK-- |

| IR (KBr, cm⁻¹) | ~3480 (N-H stretch), ~2188 (C≡N stretch), ~3080 (C-H stretch) | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach involves the cyclocondensation of a suitable three-carbon precursor with guanidine. Below is a representative protocol adapted from modern synthetic procedures for related compounds.[4][5]

Synthesis of this compound from an α-cyanoketene S,N-acetal

Objective: To synthesize this compound via the reaction of an α-cyanoketene S,N-acetal with guanidine.

Materials:

-

α-cyanoketene S,N-acetal (e.g., 2-cyano-3-amino-3-(methylthio)acrylonitrile)

-

Guanidine nitrate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethylformamide (DMF), anhydrous

-

Ice water

-

Ethanol

Procedure:

-

Guanidine Free Base Preparation:

-

To a suspension of sodium hydride (0.01 mol) in anhydrous DMF (10 ml), add guanidine nitrate (0.01 mol).

-

The mixture is stirred at room temperature for 30 minutes to generate the guanidine free base.

-

-

Cyclocondensation Reaction:

-

To the freshly prepared guanidine solution, add the α-cyanoketene S,N-acetal (0.01 mol).

-

The reaction mixture is heated at 80-100 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice water (50 ml).

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

-

Purification:

-

The crude product can be recrystallized from a suitable solvent system, such as DMF-ethanol, to yield pure this compound.

-

Characterization:

-

The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the values reported in the table above.

References

- 1. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 3. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reactions of 2,4-Diaminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminopyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, adorned with two amino groups and a nitrile functionality, offers multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antifolates, and other therapeutic agents. This technical guide provides a comprehensive overview of the core reactions of this compound, presenting key quantitative data, detailed experimental protocols for cited reactions, and visual diagrams of reaction pathways to support research and development in the pharmaceutical and agrochemical industries.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around its three key functional groups: the C4-amino group, the C2-amino group, and the C5-nitrile group. The electron-donating nature of the amino groups activates the pyrimidine ring, while the electron-withdrawing nitrile group influences the reactivity of the adjacent C5 position.

Reactions of the Amino Groups

The amino groups at the C2 and C4 positions are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation. The C4-amino group is generally more reactive towards electrophiles due to the electronic influence of the pyrimidine ring nitrogens.

Acylation of the C4-amino group is a common strategy to introduce a variety of substituents, often leading to the formation of amide derivatives with enhanced biological activity.

Experimental Protocol: Synthesis of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives

A general procedure for the benzoylation of 4-amino-5-cyano-2-substituted-pyrimidines has been reported.[1] In this multi-step synthesis, a derivative of this compound is first synthesized, which is then acylated. The final acylation step is detailed below:

-

Reagents and Conditions: Benzoyl chloride, potassium tert-butoxide, dry N,N-dimethylformamide (DMF). The reaction is typically carried out at a temperature starting from 0°C and gradually raised to room temperature.

-

Procedure:

-

To a solution of the 4-amino-5-cyano-2-substituted-pyrimidine in dry DMF at 0°C, potassium tert-butoxide is added.

-

Benzoyl chloride is then added dropwise to the reaction mixture.

-

The reaction is stirred, allowing it to warm to room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the precipitated product is filtered, washed, and purified, typically by column chromatography.

-

-

Quantitative Data: Yields for various benzoylated derivatives have been reported to be in the range of 70-80%.[1]

Table 1: Quantitative Data for Acylation of a 4-Amino-5-cyanopyrimidine Derivative [1]

| Derivative | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| N-(2-amino-5-cyanopyrimidin-4-yl)benzamide | Benzoyl chloride | K-tert-butoxide | DMF | 0 to RT | ~75 |

Note: The provided yield is for a derivative and may vary for the direct acylation of this compound.

Diagram 1: General Acylation of the C4-Amino Group

Caption: Acylation of the C4-amino group.

Conceptual Protocol for N-Alkylation:

-

Reagents and Conditions: An alkylating agent (e.g., alkyl halide), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., DMF, THF, acetonitrile). The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the alkylating agent.

-

Expected Outcome: The reaction is anticipated to yield a mixture of N4-monoalkylated, N2-monoalkylated, and potentially dialkylated products. The regioselectivity will be influenced by the reaction conditions and the steric and electronic properties of the starting material and the alkylating agent.

Diagram 2: Potential Pathways for N-Alkylation

Caption: Potential N-alkylation products.

Reactions of the Nitrile Group

The nitrile group at the C5 position is a versatile functional handle that can be transformed into other important functional groups, such as amides, carboxylic acids, and amines.

The hydrolysis of the nitrile group to a carboxamide is a key transformation, as the resulting 2,4-diaminopyrimidine-5-carboxamide scaffold is a known pharmacophore.[2]

Conceptual Protocol for Nitrile Hydrolysis:

-

Reagents and Conditions: Acidic (e.g., concentrated sulfuric acid, hydrochloric acid) or basic (e.g., sodium hydroxide, potassium hydroxide) conditions with controlled temperature and reaction time.

-

Procedure:

-

This compound is treated with a strong acid or base in an aqueous solution.

-

The reaction mixture is heated to facilitate hydrolysis. The temperature and duration of heating are critical to prevent over-hydrolysis to the carboxylic acid or decomposition.

-

The reaction is monitored by TLC.

-

Upon completion, the mixture is neutralized to precipitate the product, which is then filtered, washed, and purified.

-

Table 2: General Conditions for Nitrile Hydrolysis

| Reagent | Solvent | Temperature | Product |

| Conc. H₂SO₄ | Water/Ethanol | Heat | 2,4-Diaminopyrimidine-5-carboxamide |

| NaOH/H₂O₂ | Water | Room Temp to Heat | 2,4-Diaminopyrimidine-5-carboxamide |

Diagram 3: Hydrolysis of the Nitrile Group

Caption: Nitrile to carboxamide hydrolysis.

Reduction of the nitrile group provides a primary amine, 2,4-diamino-5-(aminomethyl)pyrimidine, which is a valuable intermediate for further functionalization.

Conceptual Protocol for Nitrile Reduction:

-

Reagents and Conditions: Common reducing agents include lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) or catalytic hydrogenation (e.g., H₂, Raney Nickel, Pd/C) under pressure.

-

Procedure (with LiAlH₄):

-

A solution of this compound in a dry ethereal solvent is added dropwise to a suspension of LiAlH₄ at a low temperature (e.g., 0°C).

-

The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction.

-

The reaction is carefully quenched with water and a base (e.g., NaOH solution) to decompose the excess hydride and aluminum salts.

-

The resulting solid is filtered off, and the product is extracted from the filtrate.

-

-

Quantitative Data: While specific yields for this reaction on the target molecule are not detailed in the provided search results, similar reductions typically proceed in moderate to good yields.

Table 3: Common Reagents for Nitrile Reduction

| Reagent | Solvent | Typical Conditions | Product |

| LiAlH₄ | THF / Ether | 0°C to RT | 2,4-Diamino-5-(aminomethyl)pyrimidine |

| H₂ / Raney Ni | Methanol/Ammonia | High Pressure, Heat | 2,4-Diamino-5-(aminomethyl)pyrimidine |

Diagram 4: Reduction of the Nitrile Group

Caption: Nitrile to amine reduction.

Cyclocondensation Reactions

The presence of vicinal amino and nitrile groups, or the potential to generate them, allows for cyclocondensation reactions to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.

Conceptual Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis:

While direct cyclization of this compound with hydrazine is not explicitly detailed, a related reaction involves the cyclization of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile.

-

Reagents and Conditions: The precursor can be reacted with various electrophilic reagents, such as aldehydes or ketones, in a suitable solvent like ethylene glycol, often with an acid catalyst (e.g., acetic acid) at elevated temperatures.

-

Expected Outcome: This type of reaction leads to the formation of a fused pyrazole ring, resulting in a pyrazolo[3,4-d]pyrimidine derivative.

Diagram 5: General Cyclocondensation Pathway

References

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diaminopyrimidine-5-carbonitrile (CAS No: 16462-27-4), a key intermediate in the synthesis of various biologically active compounds. The following sections present a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by a combination of spectroscopic techniques. The quantitative data is summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | Singlet | 1H | Aromatic H (C6-H) |

| 6.9 | Singlet | 4H | NH₂ Protons |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C2 or C4 |

| 166.6 | C4 or C2 |

| 161.3 | C6 |

| 117.0 | C≡N |

| 83.0 | C5 |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3480 | N-H Stretch (υNH) |

| 3080 | C-H Stretch (υCH) |

| 2188 | C≡N Stretch (υC≡N) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₅N₅ |

| Molecular Weight | 135.13 g/mol |

| Method | High-Resolution Mass Spectrometry (HRMS) |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

-

A few milligrams of this compound are dissolved in a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).

-

The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: Typically 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlets for all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Referencing: The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Sample Preparation:

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

The solution may be infused directly into the ion source or introduced via a liquid chromatography system.

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

-

Mass Range: A wide mass range is scanned to include the expected molecular ion.

-

Resolution: The instrument is operated at a high resolution (e.g., >10,000) to enable accurate mass measurement.

-

Calibration: The mass analyzer is calibrated using a known standard to ensure high mass accuracy. The characterization of this compound is often confirmed by IR, NMR, and HRMS analysis.[1]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for chemical structure elucidation.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic techniques and the structural information derived from them.

References

The Biological Activity of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Core Biological Activities of 2,4-Diaminopyrimidine-5-carbonitrile and its Derivatives

This technical guide provides a comprehensive overview of the biological activities of the this compound core structure, with a focus on its potential in anticancer drug development. The content is tailored for researchers, scientists, and drug development professionals, summarizing key findings, experimental methodologies, and relevant signaling pathways. While much of the existing research focuses on derivatives of this core structure, this document synthesizes the available data to illuminate the therapeutic potential of the this compound scaffold.

Introduction to the this compound Scaffold

The this compound moiety is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its structure serves as a valuable building block in the synthesis of various biologically active molecules, particularly in the development of antiviral and anticancer agents.[1] The presence of amino groups and a cyano group imparts unique electronic properties and reactivity, making it a suitable scaffold for designing targeted therapies.[2]

Anticancer Activity and Key Molecular Targets

The this compound scaffold has been extensively explored for its anticancer properties. Research has primarily focused on the design and synthesis of derivatives that exhibit inhibitory activity against key oncogenic proteins.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant body of research highlights the potential of this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] EGFR is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation; its dysregulation is a hallmark of many cancers.[5][6] Derivatives of the this compound core have been shown to be potent EGFR inhibitors, including against mutant forms of the receptor that confer resistance to existing therapies.[7][8]

Other Kinase Inhibition

Beyond EGFR, derivatives of this scaffold have demonstrated inhibitory activity against a range of other protein kinases involved in cancer progression, including:

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, has been observed with some pyrimidine-5-carbonitrile derivatives.[9]

-

Cyclooxygenase-2 (COX-2): Dual inhibition of EGFR and COX-2 has been reported, suggesting a multi-targeted approach to cancer therapy.[10]

The ability of the 2,4-diaminopyrimidine scaffold to be modified to target various kinases underscores its potential in developing a diverse range of anticancer agents.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity and enzyme inhibitory activity of various derivatives of this compound. It is important to note that these data pertain to specific substituted analogs and not the core compound itself.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | MCF-7 (Breast) | Not Specified | [3][4] |

| C33A (Cervical) | Not Specified | [3][4] | |

| KB (Oral) | Not Specified | [3][4] | |

| DU-145 (Prostate) | Not Specified | [3][4] | |

| Compound 11 | MCF-7 (Breast) | Not Specified | [3][4] |

| C33A (Cervical) | Not Specified | [3][4] | |

| KB (Oral) | Not Specified | [3][4] | |

| DU-145 (Prostate) | Not Specified | [3][4] | |

| Compound 9k | A549 (Lung) | 2.14 | [11] |

| HCT-116 (Colon) | 3.59 | [11] | |

| PC-3 (Prostate) | 5.52 | [11] | |

| MCF-7 (Breast) | 3.69 | [11] | |

| Compound 13f | A549 (Lung) | 1.98 | [11] |

| HCT-116 (Colon) | 2.78 | [11] | |

| PC-3 (Prostate) | 4.27 | [11] | |

| MCF-7 (Breast) | 4.01 | [11] | |

| Compound 10b | HepG2 (Liver) | 3.56 | [5] |

| A549 (Lung) | 5.85 | [5] | |

| MCF-7 (Breast) | 7.68 | [5] | |

| Compound 4e | Colo 205 (Colon) | 1.66 | [10] |

| Compound 4f | Colo 205 (Colon) | 1.83 | [10] |

| Compound 11e | HCT-116 (Colon) | 1.14 | [9] |

| MCF-7 (Breast) | 1.54 | [9] | |

| Compound 12b | HCT-116 (Colon) | Not Specified | [9] |

| MCF-7 (Breast) | Not Specified | [9] | |

| Compound 12d | HCT-116 (Colon) | Not Specified | [9] |

| MCF-7 (Breast) | Not Specified | [9] |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Compound 10b | EGFR | 8.29 | [5] |

| Compound 8a | EGFR L858R/T790M | 4.1 | [8] |

| Compound 11e | VEGFR-2 | 610 | [9] |

| Compound 12b | VEGFR-2 | 530 | [9] |

| Compound 6c | EGFR-TK | 900 | [12][13] |

| Compound 10b (Series II) | EGFR-TK | 700 | [12][13] |

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in the literature for evaluating the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) or other biochemical assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

-

Assay Setup: The kinase, substrate, and ATP are combined in a reaction buffer in a 96-well plate.

-

Compound Addition: The test compounds at various concentrations are added to the wells.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.

-

Detection: The phosphorylation of the substrate is detected using a specific antibody and a detection reagent that produces a measurable signal (e.g., colorimetric, fluorescent, or luminescent).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases, particularly EGFR. The following diagrams illustrate the EGFR signaling pathway and a general workflow for anticancer drug screening.

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cbijournal.com [cbijournal.com]

- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The addition of a carbonitrile group at the 5-position creates 2,4-diaminopyrimidine-5-carbonitrile, a versatile building block for the development of targeted therapies. This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of this compound and its derivatives, with a focus on oncology.

Core Therapeutic Applications

Research into this compound derivatives has predominantly focused on their potent inhibitory activity against various protein kinases implicated in cancer progression. The primary targets identified to date include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 7 (CDK7), and c-Jun N-terminal Kinase (JNK).